molecular formula C15H18O3 B7977432 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-furyl)methanol CAS No. 1443305-61-0

3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-furyl)methanol

Cat. No.: B7977432
CAS No.: 1443305-61-0
M. Wt: 246.30 g/mol
InChI Key: MMYDQHPLUZWKDT-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-furyl)methanol: is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with dimethyl and methoxy groups, and a furan ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-furyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethyl-4-methoxybenzaldehyde and 5-methyl-2-furylmethanol.

    Reaction: The key step involves a condensation reaction between the aldehyde and the alcohol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, converting the compound to its corresponding alcohols or alkanes.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, using reagents such as bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Studies: Utilized in studies involving enzyme-substrate interactions.

Medicine:

    Pharmaceuticals: Potential use in the development of new pharmaceutical compounds due to its unique structure.

Industry:

    Material Science: Application in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-furyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

  • 3,5-Dimethyl-4-methoxyphenyl-(2-furyl)methanol
  • 3,5-Dimethyl-4-methoxyphenyl-(3-methyl-2-furyl)methanol
  • 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-3-furyl)methanol

Uniqueness:

  • Structural Differences: The position and type of substituents on the phenyl and furan rings make 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-furyl)methanol unique.
  • Reactivity: The specific arrangement of substituents affects the compound’s reactivity and interaction with other molecules.
  • Applications: Its unique structure provides distinct advantages in various applications, such as catalysis and pharmaceuticals.

Properties

IUPAC Name

(4-methoxy-3,5-dimethylphenyl)-(5-methylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-7-12(8-10(2)15(9)17-4)14(16)13-6-5-11(3)18-13/h5-8,14,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYDQHPLUZWKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC(=C(C(=C2)C)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501188353
Record name 2-Furanmethanol, α-(4-methoxy-3,5-dimethylphenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443305-61-0
Record name 2-Furanmethanol, α-(4-methoxy-3,5-dimethylphenyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443305-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanmethanol, α-(4-methoxy-3,5-dimethylphenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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